PK Advantage: Extended-Release Dalfampridine vs. Immediate-Release 4-Aminopyridine
A direct head-to-head PK comparison reveals that the extended-release (ER) formulation of dalfampridine (Ampyra®) achieves a significantly lower peak plasma concentration (Cmax) than an equivalent dose of immediate-release (IR) 4-aminopyridine (4-AP), while maintaining the same overall drug exposure (AUC). This directly translates to an improved safety profile by mitigating the risk of concentration-dependent adverse events. The ER formulation of dalfampridine (10 mg) achieved a mean Cmax of 17.3-21.6 ng/mL at a Tmax of 3-4 hours [1]. In comparison, the same 10 mg dose administered as an IR oral solution resulted in a mean Cmax of 42.7 ng/mL at a Tmax of approximately 1.3 hours [2]. The relative bioavailability of the ER tablet compared to the IR solution is 96% .
| Evidence Dimension | Peak Plasma Concentration (Cmax) and Time to Peak (Tmax) |
|---|---|
| Target Compound Data | Cmax: 17.3-21.6 ng/mL; Tmax: 3-4 hours (ER tablet) |
| Comparator Or Baseline | Cmax: 42.7 ng/mL; Tmax: 1.3 hours (IR solution) |
| Quantified Difference | ER formulation reduces Cmax by ~53% (from 42.7 to a range of 17.3-21.6 ng/mL) and delays Tmax by ~2-3 hours. |
| Conditions | Single 10 mg dose administered to healthy volunteers in a fasted state. |
Why This Matters
This PK differentiation is crucial for procurement as it directly impacts the safety and usability of the compound in clinical and translational research, where minimizing seizure risk is paramount.
- [1] GlobalRPH. AMPYRA® (dalfampridine) Clinical Pharmacology Summary. View Source
- [2] Weir S, Torkin R, Henney HR 3rd. Pharmacokinetic profile of dalfampridine extended release: clinical relevance in patients with multiple sclerosis. Curr Med Res Opin. 2013;29(12):1627-36. View Source
